1-(3,4-Dihydro-2-naphthyl)pyrrolidine

Vue d'ensemble

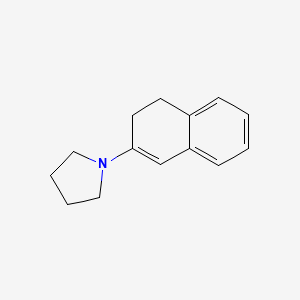

Description

1-(3,4-Dihydro-2-naphthyl)pyrrolidine is an organic compound with the molecular formula C14H17N and a molecular weight of 199.29 g/mol . It is a derivative of pyrrolidine, featuring a naphthyl group that is partially hydrogenated. This compound is primarily used in chemical synthesis and has various applications in scientific research .

Méthodes De Préparation

The synthesis of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine typically involves the reaction of 2-tetralone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Analyse Des Réactions Chimiques

[2+2] Cycloaddition with DMAD

1-(3,4-Dihydro-2-naphthyl)pyrrolidine reacts with dimethyl acetylenedicarboxylate (DMAD) to form cyclopenta[b]pyrrolizine derivatives. This reaction proceeds via a 1,4-dipolar intermediate, leading to stereoselective formation of fused polycyclic structures .

Key Data:

| Reactant | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| DMAD | Methanol, 0–25°C, 16 hr | Cyclopenta[b]pyrrolizine | 30–89% | High diastereoselectivity |

Mechanistic Insight:

The reaction involves prototropic shifts and restricted rotation of the intermediate, favoring [2+2] cycloadduct formation over Michael adducts in polar solvents .

Regioselective Hydroalkylation

Under transition-metal catalysis, the pyrrolidine ring undergoes regioselective alkylation:

-

Co-catalyzed conditions yield C2-alkylated derivatives.

Reaction Parameters:

| Catalyst | Ligand | Substrate | Regioselectivity | ee (%) |

|---|---|---|---|---|

| Co | Chiral BOX | 3-Pyrroline | C2 > 95% | 88–92 |

| Ni | Chiral BOX | 3-Pyrroline | C3 > 90% | 85–90 |

Oxidation Pathways

The naphthyl moiety undergoes oxidation with KMnO₄ or CrO₃ to yield ketones or quinones. The pyrrolidine ring is resistant to oxidation under mild conditions but degrades under strong oxidative agents .

Reduction Pathways

-

LiAlH₄ reduces the naphthyl group to tetralin derivatives.

-

H₂/Pd-C hydrogenates the pyrrolidine ring to piperidine analogs .

Pd-Catalyzed Carboamination

The compound participates in Pd-catalyzed carboamination with arylthianthrenium triflates, forming biaryl-pyrrolidine hybrids. This reaction proceeds via syn-heteropalladation .

Example:

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Bromophenyl triflate | Pd(OAc)₂/XPhos | 2-Aryl-pyrrolidine | 78% |

[3+2] Cycloaddition with Azomethine Ylides

Reaction with azomethine ylides (generated from isatin and sarcosine) yields spiro-pyrrolidine-oxindole derivatives. This method achieves high diastereoselectivity (dr > 95:5) under mild conditions .

Optimized Protocol:

| Dipolarophile | Conditions | Spirocyclic Product | Yield |

|---|---|---|---|

| 3,5-Bis(arylidene)piperidinone | Methanol, reflux | Spiro[oxindole-pyrrolidine] | 80–92% |

Diastereoselectivity in Cyclizations

Intramolecular hydroamination of alkynyl derivatives with Et₃SiH/I₂ yields 2,5-disubstituted pyrrolidines with >90% diastereoselectivity. The reaction proceeds via anti-addition followed by stereoretentive cyclization .

Friedel-Crafts Alkylation

Large-scale alkylation of the naphthyl group uses AlCl₃ as a catalyst, achieving >85% yield. Process optimization includes continuous-flow reactors to minimize side reactions .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Studies

1-(3,4-Dihydro-2-naphthyl)pyrrolidine has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Research indicates that this compound exhibits promising activity against various biological targets, including:

- Dopamine Receptors : Studies suggest that derivatives of this compound may interact with dopamine receptors, potentially influencing neurological disorders such as Parkinson's disease and schizophrenia .

- Antidepressant Activity : Preliminary studies indicate that the compound may possess antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine pathways .

Case Study Example

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of this compound derivatives. The results showed that certain modifications enhanced receptor binding affinity and selectivity, leading to improved pharmacological profiles .

Organic Synthesis

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions:

- Nucleophilic Substitution Reactions : The pyrrolidine moiety can undergo nucleophilic substitution to introduce different functional groups, expanding the compound's utility in synthesizing diverse chemical entities.

- Cyclization Reactions : It can participate in cyclization reactions to form polycyclic structures that are often found in natural products and pharmaceuticals .

Data Table: Synthetic Routes

| Reaction Type | Conditions | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Base (e.g., NaOH), solvent (EtOH) | Substituted pyrrolidine derivatives |

| Cyclization | Heat or catalyst | Polycyclic compounds |

| Oxidation | Oxidizing agent (e.g., KMnO4) | Oxidized derivatives (ketones, etc.) |

Material Science

Polymer Chemistry

this compound can be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities. Research has shown that incorporating this compound into polymer blends can improve thermal stability and mechanical strength .

Biochemical Research

Proteomics Applications

The compound is also used in proteomics for labeling and tracking proteins within biological systems. Its unique structure allows for specific interactions with biomolecules, facilitating studies on protein dynamics and interactions .

Mécanisme D'action

The mechanism of action of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

1-(3,4-Dihydro-2-naphthyl)pyrrolidine can be compared with other similar compounds such as:

Pyrrolidine: A simpler structure without the naphthyl group, used widely in organic synthesis.

Naphthylpyrrolidine: Compounds with different degrees of hydrogenation on the naphthyl group.

Pyrrolizines: Compounds with a fused pyrrolidine ring system, showing different biological activities.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Activité Biologique

1-(3,4-Dihydro-2-naphthyl)pyrrolidine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring fused with a naphthalene moiety. Its molecular formula is with a molecular weight of approximately 199.27 g/mol. The compound's unique structure contributes to its biological activity, particularly in the context of neuropharmacology and antimicrobial properties.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine, including this compound, exhibit notable antimicrobial effects. In vitro studies have shown that certain pyrrolidine derivatives can inhibit the growth of various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values for selected derivatives range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

- A study highlighted that specific pyrrolidine compounds demonstrated effective antibacterial activity, suggesting a potential therapeutic application in treating infections caused by resistant bacteria .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties:

- Mechanism of Action : It is suggested that this compound may interact with neurotransmitter systems, potentially influencing dopamine and serotonin pathways. This interaction could lead to anxiolytic or antidepressant effects .

- Case Studies : In animal models, administration of pyrrolidine derivatives has shown improvements in behavioral parameters associated with anxiety and depression, indicating their potential as mood stabilizers .

Case Studies and Experimental Data

-

Antibacterial Efficacy : A study focusing on pyrrolidine derivatives revealed that compounds with specific substitutions exhibited enhanced antibacterial activity. For example, compounds containing halogen groups showed increased potency against resistant strains .

Compound MIC (mg/mL) Target Bacteria A 0.0039 S. aureus B 0.025 E. coli - Neuropharmacological Evaluation : In a controlled study, the administration of this compound in rodents resulted in significant reductions in anxiety-like behaviors compared to control groups .

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

- Neuroactive Mechanism : It likely acts as a modulator at synaptic sites, enhancing neurotransmitter release or blocking reuptake mechanisms.

Propriétés

IUPAC Name |

1-(3,4-dihydronaphthalen-2-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-2-6-13-11-14(8-7-12(13)5-1)15-9-3-4-10-15/h1-2,5-6,11H,3-4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYAUYAEQBYZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC3=CC=CC=C3CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175675 | |

| Record name | 1-(3,4-Dihydro-2-naphthyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21403-95-2 | |

| Record name | 1-(3,4-Dihydro-2-naphthalenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21403-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dihydro-2-naphthyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021403952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dihydro-2-naphthyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dihydro-2-naphthyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.